N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid
Overview
Description
N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid is a chiral compound with significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound is a derivative of phthalamic acid and possesses two chiral centers, making it a highly stereochemically complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid typically involves the reaction of phthalic anhydride with (S)-(-)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring of the reaction parameters are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalimide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phthalamic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phthalimide derivatives, amine derivatives, and substituted phthalamic acids. These products have various applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: It is used in the study of enzyme-substrate interactions and as a model compound in biochemical research.
Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of chiral drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds
Mechanism of Action
The mechanism by which N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid can be compared with other similar compounds, such as:
N,N-Bis[®-(+)-1-phenylethyl]phthalamic acid: This compound is the enantiomer of this compound and has similar chemical properties but different biological activities.
N,N-Bis(trifluoromethylsulfonyl)amides: These compounds have similar structural features but differ in their functional groups and applications.
Naphthylphthalamic acid: This compound is used as an inhibitor in biochemical studies and has different molecular targets and mechanisms of action
This compound stands out due to its unique chiral properties and wide range of applications in various fields of scientific research.
Properties
IUPAC Name |
2-[bis[(1S)-1-phenylethyl]carbamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-17(19-11-5-3-6-12-19)25(18(2)20-13-7-4-8-14-20)23(26)21-15-9-10-16-22(21)24(27)28/h3-18H,1-2H3,(H,27,28)/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYIVOVUPRJYNJ-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583770 | |
Record name | 2-{Bis[(1S)-1-phenylethyl]carbamoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340168-99-2 | |
Record name | 2-{Bis[(1S)-1-phenylethyl]carbamoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 340168-99-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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